molecular formula C8H13ClN2O3 B6221957 ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2758004-71-4

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B6221957
CAS No.: 2758004-71-4
M. Wt: 220.7
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Description

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

    Esterification: The resulting pyrazole intermediate is then esterified with ethanol in the presence of an acid catalyst to form ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It finds use in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1H-pyrazole-4-carboxylate: Similar in structure but with an amino group instead of an ethoxy group.

    Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an ethoxy group.

Uniqueness

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific ethoxy substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing novel pharmaceuticals and other chemical products.

Properties

CAS No.

2758004-71-4

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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